Cas no 146829-37-0 (Z-3-(Tributylstannyl)-2-propen-1-amine)

Z-3-(Tributylstannyl)-2-propen-1-amine 化学的及び物理的性質
名前と識別子
-
- Z-3-(Tributylstannyl)-2-propen-1-amine
- 2-Propen-1-amine,3-(tributylstannyl)-, (2Z)-
- ethynyltributylstannane
- ethynyltributyltin
- Ethynyltri-n-Butyltin
- hydroxymethyltributylstannane
- hydroxymethyltributyltin
- n-Bu3SnCH2OH
- Stannane,tributylethynyl
- Tributylethynyl tin
- Tributylethynylstannane
- Tributylstannylacetylene
- tri-n-butylethynyltin
- tri-n-butylstannylethyne
- tri-n-butylstannylmethanol
- tri-n-butyltin allylamine
- 146829-37-0
- AKOS025293868
- 2-Propen-1-amine, 3-(tributylstannyl)-, (2Z)-
- (Z)-3-tributylstannylprop-2-en-1-amine
- SCHEMBL11972867
- XBVNSAUITMDMLJ-UHFFFAOYSA-N
- DB-267060
-
- インチ: InChI=1S/3C4H9.C3H6N.Sn/c3*1-3-4-2;1-2-3-4;/h3*1,3-4H2,2H3;1-2H,3-4H2;
- InChIKey: XBVNSAUITMDMLJ-UHFFFAOYSA-N
- ほほえんだ: C([Sn](CCCC)(CCCC)/C=C/CN)CCC
計算された属性
- せいみつぶんしりょう: 347.16300
- どういたいしつりょう: 347.163503g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 17
- 回転可能化学結合数: 11
- 複雑さ: 168
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 1
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 26Ų
- ひょうめんでんか: 0
じっけんとくせい
- ゆうかいてん: N/A
- ふってん: 359.7±44.0 °C at 760 mmHg
- フラッシュポイント: 171.3±28.4 °C
- ようかいど: Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly)
- PSA: 26.02000
- LogP: 5.58990
- じょうきあつ: 0.0±0.8 mmHg at 25°C
Z-3-(Tributylstannyl)-2-propen-1-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:-20°C Freezer
Z-3-(Tributylstannyl)-2-propen-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-213168-100 mg |
Z-3-(Tributylstannyl)-2-propen-1-amine, |
146829-37-0 | 100MG |
¥2,256.00 | 2023-07-11 | ||
TRC | T773980-1000mg |
Z-3-(Tributylstannyl)-2-propen-1-amine |
146829-37-0 | 1g |
$1206.00 | 2023-05-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-213168-100mg |
Z-3-(Tributylstannyl)-2-propen-1-amine, |
146829-37-0 | 100mg |
¥2256.00 | 2023-09-05 | ||
TRC | T773980-50mg |
Z-3-(Tributylstannyl)-2-propen-1-amine |
146829-37-0 | 50mg |
$98.00 | 2023-05-17 | ||
TRC | T773980-1g |
Z-3-(Tributylstannyl)-2-propen-1-amine |
146829-37-0 | 1g |
$ 990.00 | 2022-06-02 | ||
TRC | T773980-500mg |
Z-3-(Tributylstannyl)-2-propen-1-amine |
146829-37-0 | 500mg |
$ 684.00 | 2023-09-05 | ||
TRC | T773980-100mg |
Z-3-(Tributylstannyl)-2-propen-1-amine |
146829-37-0 | 100mg |
$167.00 | 2023-05-17 | ||
TRC | T773980-250mg |
Z-3-(Tributylstannyl)-2-propen-1-amine |
146829-37-0 | 250mg |
$362.00 | 2023-05-17 |
Z-3-(Tributylstannyl)-2-propen-1-amine 関連文献
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1. Back matter
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
7. Back matter
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
Z-3-(Tributylstannyl)-2-propen-1-amineに関する追加情報
Comprehensive Overview of Z-3-(Tributylstannyl)-2-propen-1-amine (CAS No. 146829-37-0)
Z-3-(Tributylstannyl)-2-propen-1-amine (CAS No. 146829-37-0) is a specialized organotin compound that has garnered significant attention in synthetic organic chemistry and material science. This compound, characterized by its unique tributylstannyl group and propen-1-amine backbone, serves as a versatile intermediate in the synthesis of complex molecules. Its applications span across pharmaceuticals, agrochemicals, and advanced materials, making it a subject of interest for researchers and industry professionals alike.
The Z-3-(Tributylstannyl)-2-propen-1-amine structure features a tin-carbon bond, which is pivotal in Stille coupling reactions, a widely used method for forming carbon-carbon bonds in organic synthesis. This reactivity has made it a valuable tool for constructing heterocyclic compounds and biologically active molecules. Recent trends in green chemistry have also sparked interest in optimizing the use of such organotin compounds to minimize environmental impact while maintaining high efficiency.
One of the most searched questions related to CAS No. 146829-37-0 is its role in drug discovery. Researchers are exploring its potential as a building block for targeted therapies, particularly in the development of small-molecule inhibitors. The compound's ability to introduce amine functionalities into molecular frameworks makes it a key player in the design of novel bioactive agents. Additionally, its compatibility with palladium-catalyzed reactions aligns with the growing demand for catalytic efficiency in industrial processes.
In the context of material science, Z-3-(Tributylstannyl)-2-propen-1-amine is being investigated for its potential in polymer modification and surface functionalization. Its tin-based moiety allows for precise control over molecular architecture, enabling the creation of tailored materials with enhanced properties. This has implications for nanotechnology and electronics, where functionalized polymers are in high demand.
Another hot topic is the safety and handling of organotin compounds. While Z-3-(Tributylstannyl)-2-propen-1-amine is not classified as a hazardous material, proper laboratory practices are essential to ensure safe usage. Frequently searched queries include storage conditions, compatibility with solvents, and degradation pathways. Advances in analytical techniques, such as GC-MS and NMR spectroscopy, have improved the ability to monitor and characterize this compound in various applications.
The synthetic versatility of Z-3-(Tributylstannyl)-2-propen-1-amine has also made it a focus in academic research. Recent publications highlight its use in asymmetric synthesis and cascade reactions, which are critical for constructing chiral molecules. This aligns with the broader interest in stereoselective transformations, a trending topic in organic chemistry forums and databases.
From an industrial perspective, the scalability of Z-3-(Tributylstannyl)-2-propen-1-amine production is a key consideration. Searches related to bulk synthesis and cost-effective routes reflect the demand for commercial viability. Innovations in catalyst design and process optimization are expected to further enhance its accessibility for large-scale applications.
In summary, Z-3-(Tributylstannyl)-2-propen-1-amine (CAS No. 146829-37-0) is a multifaceted compound with broad utility in chemical synthesis, pharmaceuticals, and advanced materials. Its relevance to current research trends and industrial needs ensures its continued prominence in scientific discourse. As sustainable chemistry and molecular innovation evolve, this compound is poised to play an even greater role in shaping future technologies.
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